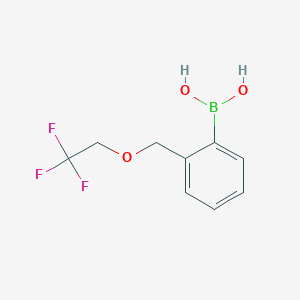

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid

CAS No.: 1334679-91-2

Cat. No.: VC2705335

Molecular Formula: C9H10BF3O3

Molecular Weight: 233.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334679-91-2 |

|---|---|

| Molecular Formula | C9H10BF3O3 |

| Molecular Weight | 233.98 g/mol |

| IUPAC Name | [2-(2,2,2-trifluoroethoxymethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H10BF3O3/c11-9(12,13)6-16-5-7-3-1-2-4-8(7)10(14)15/h1-4,14-15H,5-6H2 |

| Standard InChI Key | QDWGLGDIIQSMGJ-UHFFFAOYSA-N |

| SMILES | B(C1=CC=CC=C1COCC(F)(F)F)(O)O |

| Canonical SMILES | B(C1=CC=CC=C1COCC(F)(F)F)(O)O |

Introduction

Chemical Properties and Structure

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid is characterized by its specific molecular structure and physical properties that define its behavior in chemical reactions and applications.

Molecular Identification

The compound is identified by the following properties:

| Property | Value |

|---|---|

| CAS Number | 1334679-91-2 |

| Molecular Formula | C₉H₁₀BF₃O₃ |

| Molecular Weight | 233.98 g/mol |

| Chemical Name | 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid |

The compound structure features a phenyl ring with a boronic acid group (-B(OH)₂) at position 2 and a (2,2,2-trifluoroethoxy)methyl substituent also at position 2 . This arrangement creates a unique electronic environment that influences its reactivity patterns in various chemical transformations.

Structural Features

The structural features of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid contribute significantly to its chemical behavior:

-

The boronic acid group (-B(OH)₂) serves as a reactive handle for various transformations, particularly cross-coupling reactions.

-

The trifluoroethoxy moiety introduces fluorine atoms, which can enhance metabolic stability and lipophilicity in pharmaceutical applications.

-

The methylene bridge (-CH₂-) connecting the trifluoroethoxy group to the phenyl ring provides conformational flexibility.

These structural elements combine to create a molecule with distinctive reactivity patterns and applications in organic synthesis.

Synthesis Methods

The synthesis of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid can be accomplished through several synthetic routes, drawing from common methods used for similar compounds.

Palladium-Catalyzed Borylation

A common approach would likely involve palladium-catalyzed borylation of 2-((2,2,2-trifluoroethoxy)methyl)bromobenzene or similar aryl halides. This reaction typically employs bis(pinacolato)diboron in the presence of a palladium catalyst and a base, followed by hydrolysis of the boronic ester to yield the corresponding boronic acid. Similar methodologies have been documented for the synthesis of structurally related compounds.

Reaction Conditions and Considerations

For optimal synthesis of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid, several factors must be considered:

-

Solvent selection: Polar aprotic solvents such as DMF or acetonitrile often facilitate nucleophilic substitution reactions needed for introducing the trifluoroethoxy group.

-

Temperature control: Precise temperature management is crucial for selective reactions and to prevent decomposition of reactive intermediates.

-

Catalyst choice: The selection of appropriate catalysts significantly impacts reaction efficiency and yield.

-

Purification techniques: Purification typically involves recrystallization or column chromatography to achieve the high purity levels (≥95%) required for research applications.

Applications in Organic Chemistry

2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid serves as a valuable building block in various organic chemistry applications, particularly in carbon-carbon bond formation reactions.

Cross-Coupling Reactions

The compound is especially valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules . The boronic acid functionality reacts with aryl or vinyl halides in the presence of a palladium catalyst to create new carbon-carbon bonds. This reactivity makes the compound essential for constructing elaborate molecular frameworks in both academic and industrial settings.

Unique Reactivity Patterns

The presence of the trifluoroethoxy group introduces distinct electronic effects that can modify the reactivity of the boronic acid. These electronic influences may:

-

Alter the Lewis acidity of the boron center

-

Modify the rate and selectivity of coupling reactions

-

Influence the stability of reaction intermediates

-

Affect the compound's compatibility with various reaction conditions

Building Block for Complex Molecules

As with other functionalized phenylboronic acids, 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid serves as an important building block for constructing more complex molecular architectures. The combination of the boronic acid group with the fluorinated substituent creates opportunities for diverse structural elaboration in multi-step synthesis projects.

Role in Pharmaceutical Development

The unique structural features of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid make it particularly valuable in pharmaceutical research and development.

Medicinal Chemistry Applications

In pharmaceutical research, 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid serves multiple important functions:

-

It acts as a key intermediate in the synthesis of potential drug candidates, particularly those targeting kinase inhibition .

-

The trifluoroethoxy group can enhance metabolic stability of drug molecules by resisting enzymatic degradation.

-

The boronic acid moiety facilitates selective binding to specific biological targets, making it valuable for designing enzyme inhibitors and receptor modulators .

-

The compound can be incorporated into molecules designed to modulate protein-protein interactions.

Structure-Activity Relationship Studies

The compound's distinctive structure contributes to structure-activity relationship (SAR) studies in drug discovery:

| Structural Feature | Potential Impact on Drug Properties |

|---|---|

| Boronic acid group | Target binding, covalent interactions with biological nucleophiles |

| Trifluoroethoxy moiety | Enhanced lipophilicity, metabolic stability, blood-brain barrier penetration |

| Position of substituents | Binding orientation, molecular recognition |

These structural elements make 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid and its derivatives valuable tools for exploring novel drug candidates with improved pharmacokinetic and pharmacodynamic properties.

Specific Therapeutic Areas

Based on the applications of similar compounds, 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid may contribute to development in several therapeutic areas:

-

Oncology: Particularly in the development of kinase inhibitors for cancer treatment

-

Neurological disorders: Where fluorinated compounds often show improved central nervous system penetration

-

Metabolic diseases: Where the compound's potential for selective enzyme inhibition may be valuable

-

Infectious diseases: As a building block for novel antimicrobial agents

Comparative Analysis with Related Compounds

Understanding 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid in context requires comparison with structurally related compounds.

Structural Analogues

Several similar compounds appear in the search results, each with distinct structural features:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid | 1334679-91-2 | C₉H₁₀BF₃O₃ | 233.98 |

| 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid | 1333407-12-7 | C₉H₉BF₄O₃ | 251.97 |

| 5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid | 1332648-74-4 | C₉H₉BF₄O₃ | 251.97 |

| 4-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid | 1704063-88-6 | C₉H₉BF₄O₃ | 251.97 |

| 2-(2,2,2-Trifluoroethoxy)phenylboronic acid | 957060-90-1 | C₈H₈BF₃O₃ | 219.95 |

The primary structural differences among these compounds are the position of substituents on the phenyl ring and the presence or absence of additional fluorine atoms or methylene bridges .

Reactivity Comparison

The positional isomers and structural analogues of 2-((2,2,2-Trifluoroethoxy)methyl)phenylboronic acid exhibit different reactivity patterns based on their substitution patterns:

-

The position of the boronic acid group affects the rate and selectivity of coupling reactions.

-

Additional fluorine substituents can alter the electronic properties of the phenyl ring, influencing the compound's behavior in various transformations.

-

The presence or absence of the methylene bridge between the phenyl ring and the trifluoroethoxy group affects the conformational flexibility and reactivity.

These differences make each compound suited for specific applications in synthetic chemistry and pharmaceutical development.

Application Differences

While all these compounds share applications in Suzuki-Miyaura coupling reactions, their specific uses may vary:

-

5-Fluoro-2-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid is specifically noted for applications in kinase inhibitor development for cancer treatment .

-

2-(2,2,2-Trifluoroethoxy)phenylboronic acid, lacking the methylene bridge, may exhibit different pharmacokinetic properties when incorporated into drug candidates .

-

The positional isomers with fluorine at positions 3 or 4 may interact differently with biological targets, leading to varied therapeutic profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume